

A Comparative Guide: Non-Ionic (Iohexol) vs. Ionic (Metrizamide) Gradient Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Iohexol**

Cat. No.: **B1672079**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the selection of an appropriate density gradient medium is a critical step for the successful separation of cells, subcellular organelles, and macromolecules. The choice between non-ionic and ionic media can significantly impact the viability, integrity, and function of the biological sample. This guide provides an objective comparison between **Iohexol**, a widely used non-ionic medium, and Metrizamide, a first-generation ionic medium, supported by their physicochemical properties and performance in experimental applications.

Core Principles: Ionic vs. Non-Ionic Media

The fundamental difference between **Iohexol** and Metrizamide lies in their behavior in aqueous solutions.

- **Ionic Media (Metrizamide):** Metrizamide is a tri-iodinated benzamido derivative of glucose. While it is often referred to as non-ionic in older literature because it does not carry a net charge, it is considered ionic by its nature as it can dissociate in solution, leading to higher osmolality at a given concentration compared to truly non-ionic compounds. This higher osmolality can induce osmotic stress on cells and organelles.
- **Non-Ionic Media (**Iohexol**):** **Iohexol** is a second-generation, non-ionic, water-soluble contrast agent.^[1] Its structure is based on a tri-iodinated benzene ring with hydrophilic groups that prevent it from dissociating into ions in solution.^[1] This results in a lower osmolality for a given density, making it gentler on biological specimens and minimizing osmotic effects.^[2]

Quantitative Data Comparison

The selection of a gradient medium is often dictated by its physical and biological properties. The following table summarizes the key quantitative parameters for **Iohexol** and Metrizamide.

Property	Iohexol	Metrizamide	Key Considerations for Researchers
Molecular Weight	821.14 g/mol [3]	789.1 g/mol	Affects viscosity and diffusion rates within the gradient.
Ionic Nature	Non-ionic [1]	Ionic [4]	Non-ionic media generally have lower osmolality, reducing osmotic stress on cells. [2]
Osmolality	Low; ranges from 322 to 844 mOsm/kg, which is 1.1 to 3 times that of blood plasma. [2]	Higher than Iohexol at equivalent concentrations.	Lower osmolality is crucial for maintaining cell viability and morphological integrity.
Biocompatibility	High; generally considered non-toxic and is not metabolized by mammalian cells. [1][4]	Lower; can cause metabolic disturbances, particularly affecting glucose metabolism. [5]	Iohexol is preferred for sensitive cell types and applications requiring high cell viability.
Cytotoxicity	Lower cytotoxicity compared to Metrizamide. [6]	Higher cytotoxicity, partly due to hyperosmolality. [5][6]	Studies show Iohexol induces less cell lysis and has a better safety profile. [3][6]

Performance in Experimental Applications

The theoretical advantages of non-ionic media like **Iohexol** translate into tangible benefits in various laboratory applications.

Cell Separation and Viability

In cell separation studies, maintaining cell viability and function is paramount.

- **Iohexol:** Due to its lower osmolality and cytotoxicity, **Iohexol** is superior for isolating viable cells. A study on human endothelial cells showed that **Iohexol** induced significantly less cell lysis (about 40%) compared to other ionic contrast media after 24 hours.^[6] While still exhibiting some dose- and time-dependent cytotoxicity, brief exposure does not significantly impact mesenchymal stem cell function and viability.^[7]
- Metrizamide: While effective for purifying tumor cells with 85-95% viability reported in some studies, its use comes with a higher risk of cellular stress.^[8] Research has indicated that Metrizamide can cause metabolic disturbances in neural tissue cells, which is a significant drawback for neurological research.^[5]

Subcellular and Macromolecule Fractionation

The integrity of organelles and macromolecules is crucial for downstream analysis.

- **Iohexol:** Its inert and non-metabolized nature makes it suitable for isolating sensitive subcellular components without interfering with subsequent enzymatic assays or structural analyses.^{[1][4]}
- Metrizamide: Has been successfully used for separating histone-DNA complexes and for the isopycnic sedimentation of DNA.^{[9][10]} However, its potential to interact with proteins and affect metabolic processes must be considered.^[5]

Experimental Protocols: A Methodological Overview

While specific protocols vary based on the sample and research goals, the general workflow for density gradient centrifugation using either medium follows a similar pattern. Below is a generalized protocol for the isolation of mononuclear cells from peripheral blood.

Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

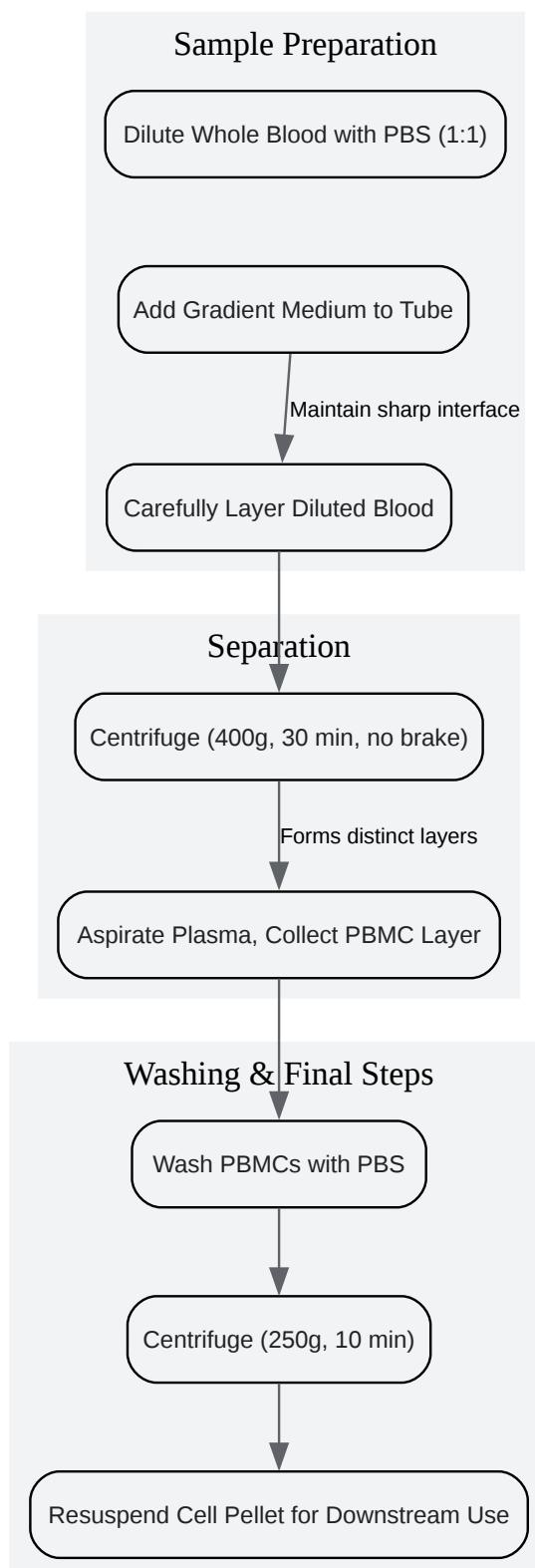
Objective: To separate PBMCs from other blood components (erythrocytes, granulocytes) using a density gradient.

Materials:

- Whole blood collected with an anticoagulant (e.g., EDTA).
- Phosphate Buffered Saline (PBS), sterile.
- Density gradient medium: **Iohexol**-based solution (e.g., Nycodenz®) or Metrizamide solution, adjusted to a density of 1.077 g/mL.
- Sterile conical centrifuge tubes (15 mL or 50 mL).
- Sterile pipettes.
- Centrifuge with a swinging-bucket rotor.

Methodology:

- Blood Dilution: Dilute the whole blood sample 1:1 with sterile PBS at room temperature. This reduces the viscosity and allows for better separation.
- Gradient Preparation: Carefully dispense the density gradient medium into a new conical tube. For a 15 mL tube, 4 mL of the medium is typically used.[11]
- Layering the Sample: Slowly and carefully layer the diluted blood sample on top of the gradient medium.[11] It is critical to maintain a sharp interface and not disturb the gradient.
- Centrifugation: Centrifuge the tubes at 400-500 x g for 30 minutes at room temperature (20°C).[11] Ensure the centrifuge's brake is turned off to prevent disruption of the separated layers upon stopping.
- Cell Collection: After centrifugation, distinct layers will be visible. From the top down, you will see the plasma, a cloudy band of PBMCs at the plasma-gradient interface, the gradient


medium, and a pellet of erythrocytes and granulocytes at the bottom.

- Isolation: Carefully aspirate the upper plasma layer. Using a sterile pipette, collect the PBMC layer.[\[11\]](#)
- Washing: Transfer the collected PBMCs to a new tube and wash them with an excess of PBS (at least 3 times the volume of the collected cells) to remove platelets and the gradient medium.
- Final Centrifugation: Centrifuge the washed cells at 200-250 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in the appropriate buffer or culture medium for downstream applications.

Visualizing the Workflow

As I am a language model, I am unable to generate visual diagrams. However, I can provide a textual representation of the experimental workflow using the DOT language logic that can be used to create a diagram.

DOT Language Representation for PBMC Isolation Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for PBMC isolation using density gradient centrifugation.

Conclusion

The choice between **Iohexol** and Metrizamide represents a classic example of the evolution of laboratory reagents toward improved biocompatibility. While both media can be used for density gradient separations, the evidence strongly favors the non-ionic medium, **Iohexol**, for applications involving live cells or sensitive biological macromolecules. Its lower osmolality and reduced cytotoxicity ensure higher cell viability and less interference with cellular functions.^[5] ^[6]^[12] For researchers and drug development professionals, **Iohexol** provides more reliable and reproducible results, particularly in studies where the physiological integrity of the isolated components is critical. Metrizamide, while historically significant, is largely superseded by newer, gentler non-ionic media for most cell separation applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Iohexol? [synapse.patsnap.com]
- 2. Iohexol - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Iohexol vs. metrizamide in studies of glucose metabolism. A survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metrizamide gradient purification of mouse tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metrizamide gradient centrifugation of histone-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isopycnic sedimentation of DNA in metrizamide: the effect of low concentrations of ions on buoyant density and hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immuno-oncologia.ciberonc.es [immuno-oncologia.ciberonc.es]
- 12. Iohexol compared to metrizamide in cervical and thoracic myelography. A randomized double blind parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: Non-Ionic (Iohexol) vs. Ionic (Metrizamide) Gradient Media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672079#comparison-of-non-ionic-ohexol-vs-ionic-metrizamide-gradient-media>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com